Cas no 148369-91-9 ((S)-Daipen)

(S)-Daipen Propiedades químicas y físicas
Nombre e identificación
-
- (S)-Daipen
- (2S)-(+)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
- (S)-1,1-bis(4-Methoxyphenyl)-3-Methylbutane-1,2-diaMine
- (S)-1,1-BIS(P-METHOXYPHENYL)-2-ISOPROPYLETHANE-1,2-DIAMINE
- (2S)-(-)-1,1-BIS(4-METHOXYPHENYL)-3-METHYL-1,2-BUTANEDIAMINE
- (2S)-(+)-1,1-BIS(4-METHOXYPHENYL)-3-METHYL-1,2-BUTANEDIAMINE (S)-DAIPEN
- (S)-(-)-1,1-Bis(4-Methoxyphenyl)-3-Methyl-1,2-butanediaMine, 97+%
- (S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, min. 97%
- (2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine,min.97%(S)-DAIPEN
- MFCD02684540
- CS-0106229
- 1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)-
- AKOS016015417
- WDYGPMAMBXJESZ-SFHVURJKSA-N
- AS-76246
- (S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
- SCHEMBL636461
- AKOS015914454
- D94522
- DTXSID00449915
- 148369-91-9
- (S)-Daipen, 97%
- (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
-
- MDL: MFCD02684540
- Renchi: 1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1
- Clave inchi: WDYGPMAMBXJESZ-SFHVURJKSA-N
- Sonrisas: CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N
Atributos calculados
- Calidad precisa: 314.19900
- Masa isotópica única: 314.199428076g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 6
- Complejidad: 321
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.7
- Carga superficial: 0
- Superficie del Polo topológico: 70.5Ų
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.077
- Punto de fusión: 78-98°C
- Punto de ebullición: 477.907 °C at 760 mmHg
- Punto de inflamación: 251.359 °C
- PSA: 70.50000
- Logp: 4.29000
- Disolución: Not determined
- Rotación específica: -13° to -17°(c 1, CH2Cl2)
(S)-Daipen Información de Seguridad
- Código de categoría de peligro: R36/37/38: irritating to eyes, respiratory tract and skin.
- Instrucciones de Seguridad: S26-S36-S37-S39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:0-6°C
(S)-Daipen Datos Aduaneros
- Código HS:2922299090
- Datos Aduaneros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-Daipen PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B45805-1g |
(2S)-(+)-1,1-Bis(4-Methoxyphenyl)-3-Methyl-1,2-Butanediamine |
148369-91-9 | 98% | 1g |
¥2995.0 | 2022-10-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0211-50mg |
(S)-(-)-1,1-Bis(4-methoxypheny |
148369-91-9 | min.97%(S)-DAIPEN | 50mg |
1624CNY | 2021-05-08 | |
abcr | AB131870-50 mg |
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine, 97% (S)-DAIPEN; . |
148369-91-9 | 97% | 50 mg |
€153.00 | 2023-07-20 | |
eNovation Chemicals LLC | Y1014811-1g |
1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)- |
148369-91-9 | 98% | 1g |
$265 | 2024-06-08 | |
Ambeed | A566467-100mg |
(S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine |
148369-91-9 | 98% | 100mg |
$64.0 | 2025-02-20 | |
Aaron | AR001LKQ-50mg |
1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)- |
148369-91-9 | 98% | 50mg |
$33.00 | 2025-02-11 | |
Aaron | AR001LKQ-100mg |
1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)- |
148369-91-9 | 98% | 100mg |
$62.00 | 2025-02-11 | |
A2B Chem LLC | AA73518-1g |
(S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine |
148369-91-9 | 98% | 1g |
$210.00 | 2024-04-20 | |
A2B Chem LLC | AA73518-250mg |
(S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine |
148369-91-9 | 98% | 250mg |
$76.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1014811-50mg |
1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)- |
148369-91-9 | 98% | 50mg |
$85 | 2024-06-08 |
(S)-Daipen Literatura relevante
-
Mengmeng Zhao,Bin Lu,Guangni Ding,Kai Ren,Xiaomin Xie,Zhaoguo Zhang Org. Biomol. Chem. 2016 14 2723
-
Bryden A. F. Le Bailly,Stephen P. Thomas RSC Adv. 2011 1 1435
-
Chao Wu,Baode Ma,Gen-Qiang Chen,Xumu Zhang Chem. Commun. 2022 58 12696
-
Longfei Li,Yuhui Pan,Ming Lei Catal. Sci. Technol. 2016 6 4450
-
Ran Feng,Ang Xiao,Xin Zhang,Yanhui Tang,Ming Lei Dalton Trans. 2013 42 2130
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